molecular formula C22H34O5 B056874 1,9-Dideoxyforskolin CAS No. 64657-18-7

1,9-Dideoxyforskolin

Cat. No. B056874
CAS RN: 64657-18-7
M. Wt: 378.5 g/mol
InChI Key: ZKZMDXUDDJYAIB-OJPJTMFRSA-N
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Description

Synthesis Analysis

The synthesis of 1,9-dideoxyforskolin has been reported through various chemical transformations starting from natural or semi-synthetic precursors. One notable method involves the synthetic transformation of ptychantin into forskolin and subsequently into 1,9-dideoxyforskolin. This process includes steps like stereoselective reduction and epoxidation to introduce specific functional groups, followed by removal of the hydroxy group at C-1 through solid-state thicarbonylimidazolation and subsequent radical cleavage to achieve the desired dideoxyforskolin structure (Hagiwara et al., 2006).

Molecular Structure Analysis

The molecular structure of 1,9-dideoxyforskolin is characterized by the absence of hydroxy groups at the 1 and 9 positions of the forskolin molecule. This modification significantly alters its pharmacological profile, particularly its interaction with adenylate cyclase and other cellular targets. Structural analysis through methods such as X-ray crystallography and NMR spectroscopy could provide insights into its conformation and the implications of the dideoxy modifications on its biological activity.

Chemical Reactions and Properties

1,9-Dideoxyforskolin participates in various chemical reactions typical of diterpenes, including oxidation and enolate formation. These reactions are crucial for its biological activity and for further chemical modifications. For instance, enolate formation followed by oxidation can lead to the generation of specific enol ethers and ketones, which are important for studying its mechanism of action at a molecular level (Scherkenbeck et al., 1987).

Scientific Research Applications

  • Calcium Channel Blocker-Like Actions :

    • In rat cerebellar granule cells, 1,9-dideoxyforskolin reduced Ca2+ entry, suggesting calcium channel blocker-like properties (Zerr, Becherer, Rodeau, & Feltz, 1996).
    • Similarly, in vascular smooth muscle, 1,9-dideoxyforskolin inhibited contraction induced by high potassium more effectively than forskolin, indicating its role as a calcium channel blocker (Abe & Karaki, 1992).
  • Chemical Synthesis and Reactions :

  • Effects on Proteoglycan Synthesis :

    • In embryonic chick chondrocyte cultures, 1,9-dideoxyforskolin inhibited proteoglycan and glycosaminoglycan synthesis, suggesting its utility in studying proteoglycan synthesis and processing (Hu, Kemp, Peng, Elders, & Smith, 1990).
  • Interaction with Ion Channels and Receptors :

    • Forskolin and 1,9-dideoxyforskolin altered acetylcholine receptor gating in Xenopus oocytes, highlighting their potential as tools to study ion channel modulation (White, 1988).
    • The derivative also blocked transient K currents in rat cerebellar granule neurons, suggesting a non-cAMP mediated effect on ion channels (Zerr & Feltz, 1994).
  • Role in Multidrug Resistance (MDR) :

  • Effects on Uterine Contractility :

  • Modulation of Vinblastine Sensitivity in Tumor Cells :

  • Synthesis from Ptychantin :

  • Involvement in Energy Metabolism and Cell Death :

  • Regulation of Enzyme Activities :

  • Inhibition of Cell Death by Toxins :

    • 1,9-Dideoxyforskolin inhibited cell death induced by various toxins in MDCK cells, suggesting a specific mechanism of action against these toxins (Oda, Komatsu, & Muramatsu, 1997).
  • Effects on Insect Cytochrome P-450 :

    • Forskolin and 1,9-dideoxyforskolin inhibited cytochrome P-450 dependent steroid hydroxylase activity in insects, showing potential implications for insect physiology and pest control (Keogh, Mitchell, Crooks, & Smith, 1992).
  • Role in Hormone Synthesis in Leydig Cells :

    • 1,9-dideoxyforskolin was found to inhibit testosterone production in rat Leydig cells by affecting 17β-hydroxysteroid dehydrogenase, linking it to hormone synthesis regulation (Khanum, Buczko, & Dufau, 1997).
  • Inhibition of Vitamin D Metabolism :

    • Forskolin and 1,9-dideoxyforskolin inhibited 25-hydroxyvitamin D3-24-hydroxylase in a cAMP-independent manner, indicating their effect on vitamin D metabolism (Mandla & Tenenhouse, 1992).

Safety And Hazards

1,9-Dideoxyforskolin is harmful in contact with skin . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of heat .

properties

IUPAC Name

[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZMDXUDDJYAIB-SUCLLAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5040384
Record name 1,9-Dideoxyforskolin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dideoxyforskolin

CAS RN

64657-18-7
Record name (-)-1,9-Dideoxyforskolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64657-18-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,9-Dideoxyforskolin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-Dideoxyforskolin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat
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Record name 1,9-DIDEOXYFORSKOLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
G White, C Li, E Ishac - Brain research, 1992 - Elsevier
The effect of forskolin on GABA A receptor activated events has been the subject of recent investigations, the conclusions of which are conflicting. Forskolin can reduce current …
Number of citations: 20 www.sciencedirect.com
H Hagiwara, F Takeuchi, M Kudou… - The Journal of …, 2006 - ACS Publications
Forskolin (1), a highly oxygenated labdane diterpenoid and an activator of adenylate cyclase, has been synthesized in 12 steps and 12% overall yield from ptychantin A (4), which has …
Number of citations: 34 pubs.acs.org
S Wadler, PH Wiernik - Cancer research, 1988 - AACR
Acquired resistance to chemotherapeutic agents is an important clinical problem. One preclinical model, termed multidrug resistance (MDR), is characterized by a complex phenotype of …
Number of citations: 26 aacrjournals.org
SR Nadkarni, PM Akut, BN Ganguli, Y Khandelwal… - Tetrahedron letters, 1986 - Elsevier
Tetrahedron Letters,Vo1.27,No.43,pp 5265-5268,1986 printed in Great Britain 0040-4039/86 $3.00 + .OO Perqamon Journals Ltd. MICR Page 1 Tetrahedron Letters,Vo1.27,No.43,pp …
Number of citations: 34 www.sciencedirect.com
P Zerr, U Becherer, JL Rodeau, A Feltz - European journal of pharmacology, 1996 - Elsevier
Forskolin, routinely used as a specific activator of the cAMP pathway, is also a blocker of various ionic channels in a cAMP-independent way. We investigated, in rat cerebellar granule …
Number of citations: 7 www.sciencedirect.com
YP Vedernikov, AS Syal, T Okawa, GR Saade… - American journal of …, 2000 - Elsevier
OBJECTIVE:: We sought to study the contribution of potassium channels in the effect of forskolin and 1,9-dideoxyforskolin on uterine contractility in the pregnant rat. STUDY DESIGN:: …
Number of citations: 8 www.sciencedirect.com
DP Keogh, MJ Mitchell, JR Crooks, SL Smith - Experientia, 1992 - Springer
The adenylate cyclase activator forskolin and its pharmacologically inactive derivative 1,9-dideoxyforskolin were found to inhibit in a dose-dependent fashion the ecdysone 20-…
Number of citations: 13 link.springer.com
X Ding, JL Staudinger - Journal of Pharmacology and Experimental …, 2005 - ASPET
An extract of the plant Coleus forskohlii has been used for centuries in Ayurvedic medicine to treat various diseases such as hypothyroidism, heart disease, and respiratory disorders. …
Number of citations: 207 jpet.aspetjournals.org
RJ Anderson, R Breckon, D Colston - Biochemical journal, 1991 - portlandpress.com
Forskolin, a naturally occurring activator of adenylate cyclase, inhibits total and high-affinity cyclic AMP phosphodiesterase activity in soluble and particulate fractions of cultured LLC-…
Number of citations: 8 portlandpress.com
DHR Barton, JC Beloeil, A Billion, J Boivin… - Helvetica chimica …, 1987 - Wiley Online Library
The oxidation of cedrol (1), β‐ and γ‐eudesmol (6 and 7, resp.), sclareol (14) manoyl oxide (15), 1,9‐dideoxyforskolin (22) (±)‐methyl trans‐dihydrojasmonate (28), and …
Number of citations: 23 onlinelibrary.wiley.com

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